Simvastatine-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .

Synthesis Analysis

Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .

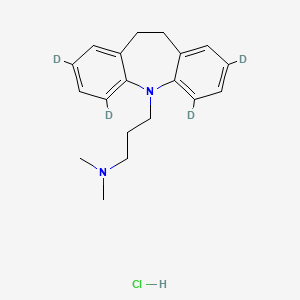

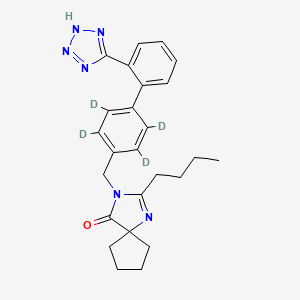

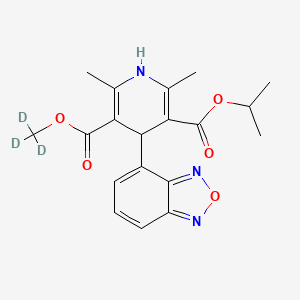

Molecular Structure Analysis

Simvastatin-d11 is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .

Chemical Reactions Analysis

During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .

Physical and Chemical Properties Analysis

The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .

Applications De Recherche Scientifique

Traitement des complications cérébrales

La simvastatine a été suggérée comme une option thérapeutique prometteuse pour différentes complications cérébrales {svg_1} {svg_2}. Elle a la lipophilie la plus élevée parmi les statines, ce qui facilite sa capacité à traverser la barrière hémato-encéphalique {svg_3} {svg_4}.

Traitement des tumeurs cérébrales

La recherche a montré que la simvastatine pourrait être bénéfique dans le traitement des tumeurs cérébrales, en particulier le médulloblastome et le glioblastome {svg_5} {svg_6}. Certaines études suggèrent qu'elle induit la mort cellulaire dans les lignées cellulaires de tumeurs cérébrales {svg_7} {svg_8}.

Traitement de la maladie d'Alzheimer

La simvastatine peut réduire le risque de développer la maladie d'Alzheimer {svg_9} {svg_10}. Elle est étudiée pour ses effets potentiels sur ce trouble neurodégénératif {svg_11} {svg_12}.

Traitement de la maladie de Parkinson

La simvastatine est également étudiée pour son application potentielle dans le traitement de la maladie de Parkinson {svg_13} {svg_14}. On pense qu'elle a un effet protecteur sur les neurones affectés par cette maladie {svg_15} {svg_16}.

Traitement de la maladie de Huntington

La recherche suggère que la simvastatine pourrait être une option thérapeutique prometteuse pour la maladie de Huntington {svg_17} {svg_18}. Il s'agit d'un autre trouble neurodégénératif où les effets neuroprotecteurs de la simvastatine pourraient être bénéfiques {svg_19} {svg_20}.

Traitement du Covid-19

Dans un essai international, multifactoriel, adaptatif, randomisé, contrôlé, en cours, la simvastatine (80 mg par jour) est évaluée par rapport à l'absence de statine (témoin) chez les patients atteints de Covid-19 gravement malades {svg_21}.

Mécanisme D'action

Target of Action

Simvastatin primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol .

Mode of Action

Simvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in lower plasma LDL cholesterol levels .

Biochemical Pathways

Simvastatin’s primary impact is on the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, reducing the production of mevalonate and downstream products, including cholesterol . This action indirectly leads to the upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream .

In addition to its effects on cholesterol synthesis, simvastatin has been shown to influence other pathways. For instance, it has been found to inhibit the MEK/ERK and p38-MAPK signaling pathways in certain cell types .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .

Cellular Effects

Simvastatin-d11 has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, simvastatin-d11 has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

Simvastatin-d11 exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Temporal Effects in Laboratory Settings

Over time, simvastatin-d11 has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that simvastatin-d11 is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of simvastatin-d11 vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, simvastatin-d11 treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .

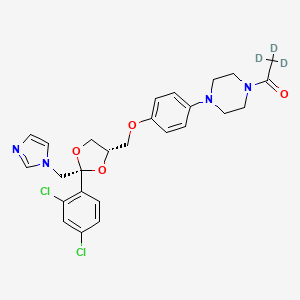

Metabolic Pathways

Simvastatin-d11 is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .

Transport and Distribution

Simvastatin-d11 is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including simvastatin-d11, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .

Subcellular Localization

Given that simvastatin-d11 is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that simvastatin-d11 may also localize to the cytosol to exert its effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the Simvastatin molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Simvastatin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Simvastatin-d11 can be achieved by using deuterated reagents in the following steps:", "Step 1: Protection of the carboxylic acid group of Simvastatin using a suitable protecting group.", "Step 2: Deuteration of the appropriate functional groups using deuterated reagents.", "Step 3: Deprotection of the protecting group to obtain Simvastatin-d11." ] } | |

Numéro CAS |

1002347-74-1 |

Formule moléculaire |

C25H27O5D11 |

Poids moléculaire |

429.64 |

Pureté |

95% by HPLC; 98% atom D; |

Numéros CAS associés |

79902-63-9 (unlabelled) |

Étiquette |

Simvastatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.